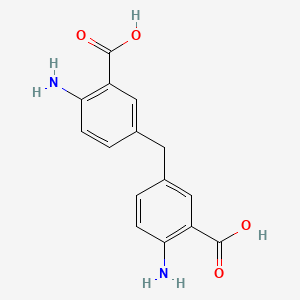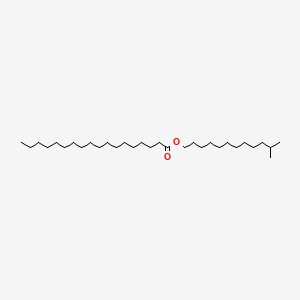
Isotridecyl stearate
Übersicht
Beschreibung
Isotridecyl stearate is a chemical compound with the molecular formula C31H62O2 . It is also known as 11-methyldodecyl stearate . This compound is used as a raw material for spin finishes and oiling agents for textiles, rubber processing agents, plastic lubricants, and additives in paint and ink .
Molecular Structure Analysis
The molecular structure of Isotridecyl stearate consists of 31 carbon atoms, 62 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 466.823 Da .Physical And Chemical Properties Analysis
Isotridecyl stearate is a clear, colorless oily liquid . It has a molecular weight of 466.82278 . The density of the compound is 0.857g/cm³ . It has a boiling point of 489.8°C at 760 mmHg and a flash point of 255.5°C . The compound is soluble in water at a concentration of 1.168e-009 mg/L at 25°C .Wissenschaftliche Forschungsanwendungen
1. Polymer Science
Isotridecyl stearate, as a derivative of stearic acid, finds its application in the field of polymer science. Research conducted by Ureta and Cantú (2000) highlights the use of stearic acid derivatives like calcium stearate in the thermal stabilization of poly(vinyl chloride) (PVC). These compounds demonstrate excellent stabilizing performance, especially at low concentrations, in static and dynamic tests (Ureta & Cantú, 2000).
2. Cancer Research
Stearic acid, from which isotridecyl stearate is derived, has shown significant effects in cancer research. A study by Evans et al. (2009) demonstrated that stearic acid induced apoptosis preferentially in cancerous breast cells in a time- and dose-dependent manner. This suggests potential therapeutic applications of stearic acid derivatives in the treatment or prevention of breast cancer (Evans et al., 2009).
3. Energy and Fuel Research
In the energy sector, derivatives of stearic acid, like isotridecyl stearate, can be relevant in biodiesel combustion. Research by Lai, Lin, and Violi (2011) discusses the importance of fatty acid esters, such as methyl stearate, in biodiesel. These compounds are essential in creating chemical kinetic mechanisms for biodiesel, which aids in developing clean and efficient combustors using alternative fuels (Lai, Lin, & Violi, 2011).
4. Corrosion Inhibition
In the field of corrosion inhibition, stearic acid and its derivatives have been studied for their effectiveness. A study by Dindodi and Shetty (2014) found that stearate, a derivative of stearic acid, functioned as an effective corrosion inhibitor for magnesium alloys in sodium sulfate medium. This suggests potential applications of isotridecyl stearate in similar corrosion inhibition scenarios (Dindodi & Shetty, 2014).
5. Rubber Industry
In the rubber industry, compounds like zinc stearate play a significant role. Research by Ikeda et al. (2015) on the sulfur cross-linking reaction of rubber highlighted the importance of zinc/stearate complexes. These complexes, like those involving isotridecyl stearate, could enhance the cross-linking process, indicating its potential application in rubber manufacturing (Ikeda et al., 2015).
Zukünftige Richtungen
The global Isotridecyl stearate market has witnessed significant growth in the recent past and is expected to register robust revenue CAGR over the forecast period . The key players in the market are focused on adopting various strategies such as mergers and acquisitions, product launches, joint ventures, and collaborations to strengthen their market position and enhance their product portfolio .
Eigenschaften
IUPAC Name |
11-methyldodecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBSSROHORQGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Octadecanoic acid, isotridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isotridecyl stearate | |
CAS RN |
31565-37-4 | |
| Record name | Isotridecyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, isotridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isotridecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



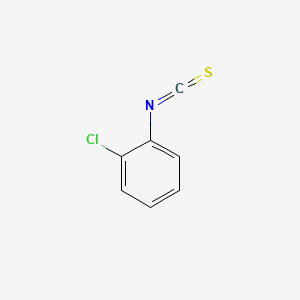

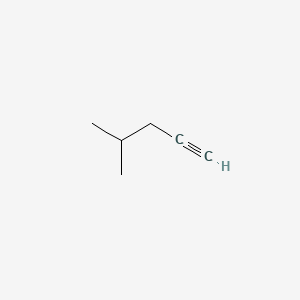


![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
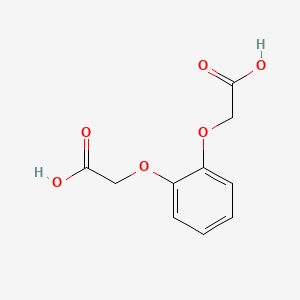
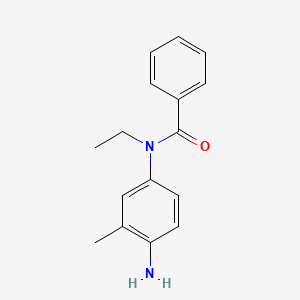
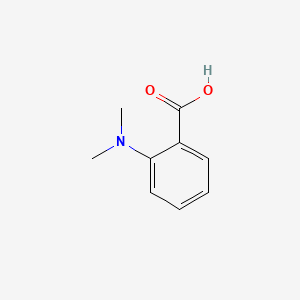

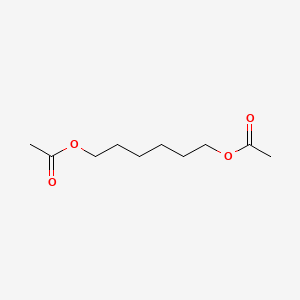
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)

